molecular formula C9H9NO3 B8026578 2-Oxo-2-(pyridin-3-yl)ethyl acetate

2-Oxo-2-(pyridin-3-yl)ethyl acetate

Cat. No.: B8026578
M. Wt: 179.17 g/mol
InChI Key: VCBWQDOJGNFNNI-UHFFFAOYSA-N
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Description

2-Oxo-2-(pyridin-3-yl)ethyl acetate: is a chemical compound with the molecular formula C9H9NO3. It is an ester derivative of acetic acid and pyridine, characterized by the presence of a pyridine ring attached to an oxo group and an ethyl ester moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-oxo-2-pyridin-3-yl-ethyl ester typically involves the acylation of 2-aminopyridine with an appropriate anhydride, such as maleic or citraconic anhydride, followed by a Michael addition reaction . Another common method involves the reaction of isothiocyanate propyl ester with 2-aminopyridine to form an intermediate, which is then esterified with pyruvic anhydride to yield the target compound .

Industrial Production Methods

Industrial production methods for acetic acid 2-oxo-2-pyridin-3-yl-ethyl ester are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pyridin-3-yl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2,3-dicarboxylic acid derivatives, while reduction can produce pyridine-2,3-diol derivatives.

Mechanism of Action

The mechanism of action of acetic acid 2-oxo-2-pyridin-3-yl-ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(pyridin-3-yl)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(2-oxo-2-pyridin-3-ylethyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-7(11)13-6-9(12)8-3-2-4-10-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBWQDOJGNFNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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